2,3,4-Trifluorophenylacetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trifluorophenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds as follows:
C6H2F3CH2Cl+NaCN→C6H2F3CH2CN+NaCl
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 2,3,4-Trifluorobenzoic acid.
Reduction: 2,3,4-Trifluorophenylmethylamine.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2,3,4-Trifluorophenylacetonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced bioactivity.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorophenylacetonitrile depends on its specific application.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetonitrile: Similar in structure but differs in the position of fluorine atoms.
2,3,5-Trifluorophenylacetonitrile: Another isomer with different fluorine atom positions.
Uniqueness
2,3,4-Trifluorophenylacetonitrile is unique due to its specific arrangement of fluorine atoms, which can influence its reactivity and the properties of the molecules it is used to synthesize. This specific arrangement can lead to different biological activities and chemical properties compared to its isomers .
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGADPADDLWFSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380727 |
Source
|
Record name | 2,3,4-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-13-9 |
Source
|
Record name | 2,3,4-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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